N-[(E,2S,3R)-1,3-dihydroxyhexadec-4-en-2-yl]hexadecanamide
Overview
Description
N-[(E,2S,3R)-1,3-dihydroxyhexadec-4-en-2-yl]hexadecanamide: is a complex organic compound characterized by its unique structure, which includes a long hydrocarbon chain with hydroxyl groups and an amide functional group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E,2S,3R)-1,3-dihydroxyhexadec-4-en-2-yl]hexadecanamide typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:
Formation of the hydrocarbon chain: This can be achieved through a series of reactions such as aldol condensation, followed by reduction and dehydration to form the desired hydrocarbon backbone.
Introduction of hydroxyl groups: Hydroxyl groups can be introduced through oxidation reactions using reagents like osmium tetroxide or potassium permanganate.
Formation of the amide bond: The final step involves the reaction of the hydrocarbon chain with an amine to form the amide bond. This can be achieved using reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(E,2S,3R)-1,3-dihydroxyhexadec-4-en-2-yl]hexadecanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using reagents like chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to form alcohols or alkanes using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The amide group can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides to form new amide derivatives.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, hydrogen gas with palladium on carbon.
Substitution: Alkyl halides in the presence of a base, acyl chlorides in the presence of a catalyst.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: New amide derivatives.
Scientific Research Applications
N-[(E,2S,3R)-1,3-dihydroxyhexadec-4-en-2-yl]hexadecanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in cellular signaling and metabolism.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(E,2S,3R)-1,3-dihydroxyhexadec-4-en-2-yl]hexadecanamide involves its interaction with specific molecular targets and pathways. The hydroxyl groups and amide bond allow it to form hydrogen bonds and interact with enzymes and receptors in biological systems. These interactions can modulate cellular processes and biochemical pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-[(E,2S,3R)-1,3-dihydroxyhexadec-4-en-2-yl]octadecanamide: Similar structure with an additional two carbon atoms in the hydrocarbon chain.
N-[(E,2S,3R)-1,3-dihydroxyhexadec-4-en-2-yl]dodecanamide: Similar structure with a shorter hydrocarbon chain.
Uniqueness
N-[(E,2S,3R)-1,3-dihydroxyhexadec-4-en-2-yl]hexadecanamide is unique due to its specific arrangement of hydroxyl groups and the length of its hydrocarbon chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-[(E,2S,3R)-1,3-dihydroxyhexadec-4-en-2-yl]hexadecanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H63NO3/c1-3-5-7-9-11-13-15-16-18-20-22-24-26-28-32(36)33-30(29-34)31(35)27-25-23-21-19-17-14-12-10-8-6-4-2/h25,27,30-31,34-35H,3-24,26,28-29H2,1-2H3,(H,33,36)/b27-25+/t30-,31+/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIVKMDKERPTVGC-JHRQRACZSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CO)C(C=CCCCCCCCCCCC)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)N[C@@H](CO)[C@@H](/C=C/CCCCCCCCCCC)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H63NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123065-37-2 | |
Record name | Cer(d16:1/16:0) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0240681 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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